molecular formula C25H25N3O5S B565093 o-Toluoyl-5-hydroxy Omeprazole CAS No. 120003-79-4

o-Toluoyl-5-hydroxy Omeprazole

Cat. No.: B565093
CAS No.: 120003-79-4
M. Wt: 479.551
InChI Key: QANBBKVJRGFSTF-UHFFFAOYSA-N
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Description

o-Toluoyl-5-hydroxy Omeprazole: is a chemical compound with the molecular formula C25H25N3O5S and a molecular weight of 479.55 g/mol . It is an intermediate in the preparation of Omeprazole metabolites . Omeprazole is a well-known proton pump inhibitor used to treat various gastric acid-related disorders.

Scientific Research Applications

Chemistry: o-Toluoyl-5-hydroxy Omeprazole is used as an intermediate in the synthesis of various Omeprazole metabolites, which are important for studying the metabolism and pharmacokinetics of Omeprazole .

Biology and Medicine: The compound is used in research to understand the metabolic pathways of Omeprazole and its effects on gastric acid secretion. It is also used in the development of new proton pump inhibitors with improved efficacy and safety profiles .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of Omeprazole and its derivatives. It is also used in the development of new drugs targeting gastric acid-related disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Toluoyl-5-hydroxy Omeprazole involves several steps, starting from the appropriate benzimidazole and pyridine derivatives. The key steps include:

    Formation of the Benzimidazole Core: This involves the condensation of o-toluidine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Pyridine Ring: This step involves the coupling of the benzimidazole core with a pyridine derivative using a suitable coupling reagent.

    Hydroxylation and Toluoylation:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-yielding reagents, and efficient purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: o-Toluoyl-5-hydroxy Omeprazole is unique due to its specific structural modifications, which make it an important intermediate in the synthesis of Omeprazole metabolites. These modifications allow for the study of the metabolic pathways and the development of new derivatives with potentially improved therapeutic effects .

Properties

IUPAC Name

[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methyl 2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-15-7-5-6-8-19(15)24(29)33-13-17-12-26-22(16(2)23(17)32-4)14-34(30)25-27-20-10-9-18(31-3)11-21(20)28-25/h5-12H,13-14H2,1-4H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANBBKVJRGFSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)CS(=O)C3=NC4=C(N3)C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676164
Record name {4-Methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridin-3-yl}methyl 2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120003-79-4
Record name [4-Methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridinyl]methyl 2-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120003-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-Methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridin-3-yl}methyl 2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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